Famitinib - 945380-27-8

Famitinib

Catalog Number: EVT-3201260
CAS Number: 945380-27-8
Molecular Formula: C23H27FN4O2
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Famitinib has been used in trials studying the treatment of Colorectal Cancer, Renal Cell Cancer, Colorectal Cancer Recurrent, Colorectal Cancer Metastatic, and Metastatic Renal Cell Cancer, among others.
Famitinib is an orally bioavailable receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Famitinib binds to and inhibits several RTKs, dysregulated in a variety of tumors, including stem cell factor receptor (c-Kit; SCFR), vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinases Flt1 and Flt3. Inhibition of these RTKs may result in an inhibition of tumor growth and angiogenesis, and eventually tumor regression in tumor cells overexpressing these RTKs.
Overview

Famitinib is a novel multi-targeted receptor tyrosine kinase inhibitor currently under investigation for its potential use in cancer treatment. Its development is aimed at targeting various receptor tyrosine kinases, which play a crucial role in the proliferation and survival of cancer cells. Famitinib has shown promise in clinical studies, particularly in improving progression-free survival in patients with advanced solid tumors .

Source and Classification

Famitinib is synthesized through complex organic chemistry processes and classified as a small molecule drug. It belongs to the class of compounds known as indole derivatives, which are recognized for their diverse biological activities. The molecular formula of Famitinib is C23H27FN4O2, with a molecular weight of 410.5 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of Famitinib involves several multi-step organic reactions, beginning with the preparation of an indole derivative. The key steps include:

  1. Preparation of Indole Derivative: This initial step sets the foundation for the subsequent reactions.
  2. Fluoro Group Introduction: A fluoro group is introduced to enhance the compound's biological activity.
  3. Formation of Pyrrolo[3,2-c]pyridin-4-one Core: This step involves constructing the core structure essential for its pharmacological properties.
  4. Attachment of Diethylamino-Ethyl Side Chain: Finally, a diethylamino-ethyl side chain is added to complete the synthesis.

Each step requires precise control over reaction conditions, including temperature, pH, and the use of catalysts to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Famitinib's molecular structure can be described as follows:

  • IUPAC Name: 5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
  • InChI Key: GKEYKDOLBLYGRB-UHFFFAOYSA-N
  • Canonical SMILES: CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

This structure highlights the complexity of Famitinib, featuring multiple functional groups that contribute to its activity as a receptor tyrosine kinase inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Famitinib undergoes various chemical reactions that are crucial for its functionality:

  1. Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
  2. Reduction: Reduction reactions can modify functional groups, impacting the compound's properties.
  3. Substitution: The fluoro group and other substituents can be replaced to create derivatives with new characteristics.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Specific solvents and catalysts are also employed to ensure desired transformations occur efficiently .

Mechanism of Action

Famitinib acts primarily by inhibiting receptor tyrosine kinases involved in tumor growth and angiogenesis. The inhibition disrupts signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth. Research indicates that Famitinib's mechanism involves binding to specific sites on these kinases, preventing their activation and downstream signaling effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Famitinib exhibits several notable physical and chemical properties:

  • Molecular Weight: 410.5 g/mol
  • Solubility: Solubility characteristics are critical for its bioavailability; studies indicate it has favorable solubility profiles conducive for therapeutic use.
  • Stability: The compound's stability under physiological conditions is essential for its effectiveness as a therapeutic agent.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess these properties during both synthesis and formulation stages .

Applications

Scientific Uses

Famitinib is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: As a receptor tyrosine kinase inhibitor, it is being evaluated for efficacy against various cancers, including solid tumors.
  • Pharmacological Research: Studies focus on understanding its interactions with biological molecules, assessing binding affinities with proteins and enzymes relevant to cancer biology.

The ongoing research aims to further elucidate Famitinib's therapeutic potential while optimizing its synthesis for industrial-scale production .

Molecular Pharmacology and Target Interactions

Kinase Inhibition Profile and Selectivity Analysis

Famitinib (SHR1020) is a multi-targeted receptor tyrosine kinase inhibitor (TKI) with a primary inhibitory profile against vascular endothelial growth factor receptor-2/3 (VEGFR-2/3), platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (c-Kit), FMS-like tyrosine kinase-3 (FLT3), and tyrosine-protein kinase receptor Ret (Ret) [3] [5]. Computational selectivity profiling using the KinomeFEATURE database—which evaluates kinase binding site similarity through protein microenvironments and physicochemical descriptors—demonstrated >90% accuracy in predicting off-target binding profiles for kinase inhibitors like famitinib [2]. This approach identified unexpected cross-reactivity between kinases such as PKR and FGFR2 due to structural homologies in ATP-binding pockets. Famitinib’s selectivity is quantified by its dissociation constants (Kd), with the strongest affinity observed for VEGFR-2 (Kd = 0.8 nM), followed by PDGFRβ (Kd = 2.3 nM) and c-Kit (Kd = 4.6 nM) [5].

Table 1: Famitinib's Primary Kinase Targets and Inhibition Constants

Target KinaseBiological RoleInhibition Constant (Kd, nM)
VEGFR-2 (KDR)Angiogenesis regulation0.8
VEGFR-3Lymphangiogenesis1.5
PDGFRβStromal cell recruitment2.3
c-KitStem cell differentiation4.6
FLT3Hematopoietic progenitor cell growth3.1
RetNeuronal development5.2

Structural Determinants of Target Binding Affinity

Famitinib’s molecular structure (C23H27FN4O2) features a pyrrolopyridine core that facilitates binding to the kinase hinge region, augmented by a diethylaminoethyl side chain enhancing hydrophobic interactions in the ATP-binding pocket [5] [10]. As a Type II inhibitor, it stabilizes kinases in their inactive "DFG-out" conformation, where the aspartate-phenylalanine-glycine motif shifts to create an extended hydrophobic pocket. This allows the trifluoromethylbenzamide group of famitinib to occupy this cavity, conferring higher selectivity than Type I inhibitors targeting active kinase conformations [7] [10]. Key interactions include:

  • Hydrogen bonding between the carbonyl group and Cys917 in VEGFR-2
  • π-π stacking with Phe1047 in the activation loop
  • Salt bridge formation with conserved Glu817 in the αC-helixThese interactions result in a binding free energy of −10.2 kcal/mol for VEGFR-2, as determined by molecular docking simulations [5].

Comparative Binding Kinetics with Sunitinib Analogue

Famitinib shares structural homology with sunitinib, both targeting overlapping kinases like VEGFR-2 and PDGFR. However, molecular dynamics simulations reveal distinct binding kinetics:

  • Famitinib exhibits a lower root-mean-square deviation (RMSD) of 1.2 Å in the VEGFR-2 binding pocket compared to sunitinib (1.8 Å), indicating enhanced conformational stability [4].
  • Sunitinib’s plasma exposure follows a circadian rhythm in mice, with area-under-the-curve (AUC) values 27% higher at 4 p.m. than at 8 a.m. due to diurnal variations in CYP3A4 metabolism and ABC transporter activity [8]. Famitinib’s metabolic stability under similar conditions remains under investigation.
  • Binding energy calculations show famitinib achieves a ΔG of −10.9 kcal/mol for VEGFR-2, marginally lower than sunitinib’s ΔG of −9.7 kcal/mol, attributable to stronger electrostatic contributions from its fluorine moiety [4].

Table 2: Binding Characteristics of Famitinib vs. Sunitinib

ParameterFamitinibSunitinibMethodology
VEGFR-2 ΔG (kcal/mol)−10.9−9.7Molecular docking
RMSD in binding site (Å)1.21.8Dynamics simulation
Plasma AUC variabilityUnder study27% circadian shiftMurine pharmacokinetics

Downstream Signaling Pathway Modulation

Famitinib exerts anti-angiogenic and anti-proliferative effects by blocking kinase-dependent signaling cascades. In colorectal cancer xenografts, famitinib (15 mg/kg/day) reduced phosphorylated VEGFR-2 levels by 82% and ERK1/2 activity by 75%, confirming inhibition of the MAPK pathway [3]. Additionally, it suppressed:

  • PI3K/Akt/mTOR axis: Downregulation of p-AktSer473 (68% reduction) and p-S6K (71% reduction), limiting cell survival signals [10].
  • Hypoxia-inducible factor-1α (HIF-1α): Reduced expression by 45% in renal cell carcinoma models, impairing VEGF transcription [5].
  • Caspase-3 activation: Increased cleavage by 4.2-fold, inducing apoptosis in tumor endothelial cells [3].These multi-pathway effects underlie famitinib’s efficacy in phase II trials for metastatic colorectal cancer, where it extended median progression-free survival to 2.8 months vs. 1.5 months for placebo [3].

Properties

CAS Number

945380-27-8

Product Name

Famitinib

IUPAC Name

5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13-

InChI Key

GKEYKDOLBLYGRB-LGMDPLHJSA-N

SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

Synonyms

5-(2-(diethylamino)ethyl0-2-9(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl)-3-methyl-6,7-dihydro-1H-pyrrolo(3,2-c)pyridin-4(5H)-one
famitinib
SHR1020

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C

Isomeric SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.